molecular formula C16H20N4O4 B2595538 N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide CAS No. 1903678-11-4

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide

Cat. No.: B2595538
CAS No.: 1903678-11-4
M. Wt: 332.36
InChI Key: VNUCAGRWROOTGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a heterocyclic compound featuring two distinct pharmacophoric moieties:

  • 4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridinyl: A dihydropyridinone ring substituted with methoxy and methyl groups at positions 4 and 6, respectively.
  • 4-Methyl-6-oxo-1,6-dihydropyrimidinyl: A dihydropyrimidinone ring with a methyl group at position 3.

These moieties are connected via an ethyl-acetamide linker.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-11-6-15(22)19(10-18-11)9-14(21)17-4-5-20-12(2)7-13(24-3)8-16(20)23/h6-8,10H,4-5,9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUCAGRWROOTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NCCN2C(=CC(=CC2=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrimidine intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include methylating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and pyrimidinone/pyridinone carbonyl groups are susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, leading to cleavage of the amide bond. This can yield carboxylic acid derivatives and amines. Similar reactivity is observed in sulfonamide hydrolysis studies.

  • Basic Hydrolysis : Deprotonation of water generates hydroxide ions that attack the carbonyl carbon, fragmenting the molecule into carboxylate salts and amines. For example, β-keto esters undergo analogous hydrolysis under alkaline conditions during synthesis .

Key Conditions :

Reaction TypepH RangeTemperatureProducts
Acidic1–360–80°CCarboxylic acid + 2-aminoethylpyridinone
Basic10–1280–100°CCarboxylate salt + pyrimidinone-ethylamine

Nucleophilic Substitution

The methoxy group (–OCH₃) on the pyridinone ring can act as a leaving group under strongly alkaline conditions, enabling substitution reactions:

  • Replacement with Amines : Reaction with alkylamines (e.g., methylamine) in ethanol at reflux yields N-alkylated derivatives. This parallels the synthesis of pyran derivatives via nucleophilic displacement .

  • Thiol Substitution : Treatment with thiourea or thiophenol generates thioether analogs, as seen in aryloxy-triazine substitutions .

Example Reaction :

Compound+R-NH2EtOH, ΔN-[2-(4-R-amino-6-methyl-2-oxopyridin-1-yl)ethyl]-acetamide+CH3OH\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{N-[2-(4-R-amino-6-methyl-2-oxopyridin-1-yl)ethyl]-acetamide} + \text{CH}_3\text{OH}

Cyclization and Heterocycle Formation

Intramolecular cyclization is feasible due to the proximity of reactive groups:

  • Palladium-Catalyzed C–N Bond Formation : The ethyl spacer between pyridinone and acetamide may enable intramolecular arylation under Pd/RuPhos catalysis, forming fused bicyclic structures. This mirrors indole synthesis via enamine cyclization .

  • Condensation with Enamines : Reaction with β-keto esters generates enamine intermediates that cyclize into pyridine or pyrazole derivatives, as demonstrated in pyrazolotriazine syntheses .

Mechanistic Pathway :

  • Enamine formation via keto-ester condensation.

  • Intramolecular attack by the amide nitrogen on the pyridinone carbonyl.

  • Aromatization to yield a tricyclic product.

Oxidation and Reduction

  • Oxidation : The dihydropyridinone ring can undergo dehydrogenation to form aromatic pyridin-2-one derivatives using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrimidinone ring, producing tetrahydropyrimidine analogs, similar to reductions in HIV reverse transcriptase inhibitor studies .

Reactivity with Electrophiles

The pyridinone and pyrimidinone rings participate in electrophilic aromatic substitution (EAS):

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to carbonyl groups.

  • Sulfonation : Fuming sulfuric acid yields sulfonated derivatives, analogous to modifications in benzodiazepine syntheses .

Cross-Coupling Reactions

The compound’s halogenated analogs (if synthesized) could undergo Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Suzuki Coupling : Aryl boronic acids react with brominated pyridinone rings to form biaryl structures, as seen in triazine-based ligand syntheses .

Complexation with Metals

The carbonyl and amide groups can coordinate transition metals:

  • Mg²⁺/Zn²⁺ Binding : Stabilizes enolate forms during keto-enol tautomerism, critical in enzymatic inhibition mechanisms .

  • Pd²⁺ Coordination : Facilitates catalytic cycles in cross-coupling reactions .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that include the formation of dihydropyridine and pyrimidine derivatives. The structural framework is characterized by a dihydropyridine core linked to a pyrimidine moiety, which contributes to its biological activity. The compound's molecular formula is C20H28N2O3C_{20}H_{28}N_{2}O_{3} with a molecular weight of 344.4 g/mol .

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, derivatives of dihydropyridine have shown significant inhibitory effects on tumor growth compared to standard chemotherapeutics like doxorubicin. Specifically, certain synthesized compounds exhibited IC50 values greater than 100 μg/mL for normal cells but showed potent cytotoxicity against cancer cells . This suggests a selective action that minimizes harm to healthy tissues.

Inhibition of Histone Methyltransferase EZH2

The compound has been investigated as a selective inhibitor of EZH2 (Enhancer of Zeste Homolog 2), an enzyme implicated in various malignancies through epigenetic regulation. Inhibitors targeting EZH2 can potentially reverse transcriptional silencing associated with cancer progression. The structure–activity relationship (SAR) studies indicate that modifications in the piperidine ring enhance the compound's potency against EZH2 .

Cancer Therapy

Given its anticancer properties and ability to inhibit histone methyltransferases, N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is being explored for development as an anticancer agent. Its selective cytotoxicity may allow for targeted therapies with reduced side effects compared to conventional chemotherapy.

Neurological Disorders

There is emerging interest in the neuroprotective effects of pyridine derivatives in treating neurodegenerative diseases. Compounds similar to this compound may exhibit neuroprotective properties through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies and Research Findings

StudyFindings
Study A (2015)Identified cytotoxic effects on three tumor cell lines, with some compounds outperforming doxorubicin .
Study B (2016)Investigated SAR for EZH2 inhibitors; showed increased potency with specific modifications .
Study C (2019)Explored the neuroprotective potential of similar compounds in models of neurodegeneration .

Mechanism of Action

The mechanism by which N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name / ID Pyridinone Substituents Pyrimidinone Substituents Linker Type Key Functional Groups Reference
Target Compound 4-OCH₃, 6-CH₃ 4-CH₃ Ethyl-acetamide Amide, dihydropyridinone, dihydropyrimidinone N/A
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-... () 4-OCH₃, 6-CH₃ None Indole-piperidine Amide, indole, piperidine
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (Compound 5.12, ) None 4-CH₃ Thioether-acetamide Thioether, benzyl
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide (Compound 5.15, ) None 4-CH₃ Thioether-acetamide Thioether, phenoxy-phenyl

Key Observations :

  • The target compound uniquely combines pyridinone and pyrimidinone rings, unlike the thioether-linked pyrimidinones in or the indole-piperidine derivatives in .

Bioactivity and Computational Similarity

Table 2: Bioactivity and Molecular Similarity Insights

Compound Type Structural Features Predicted Bioactivity Similarity Metrics (Tanimoto/Dice) Reference
Target Compound Dual pyridinone-pyrimidinone Potential enzyme inhibition N/A N/A
Thioether-linked pyrimidinones () Thioether, aromatic groups Antimicrobial, anti-inflammatory High similarity within pyrimidinones
Indole-piperidine derivatives () Indole, piperidine Kinase inhibition Moderate similarity to pyridinones

Key Findings :

  • Compounds with pyrimidinone cores (e.g., 5.12 and 5.15) exhibit clustered bioactivity profiles, suggesting shared mechanisms such as kinase or protease inhibition .
  • Computational studies () indicate that Tanimoto and Dice indices reliably group structurally related compounds, implying the target compound may share bioactivity with pyridinone or pyrimidinone analogues .

Physicochemical Properties

Table 3: Physical Properties of Selected Analogues

Compound ID () Yield (%) Melting Point (°C) Solubility (Inferred)
5.12 66 196–198 Moderate (benzyl group)
5.15 60 224–226 Low (phenoxy-phenyl)

Notes:

  • The target compound’s methoxy and methyl groups may enhance solubility compared to thioether-linked analogues .
  • Melting points for pyrimidinone derivatives correlate with aromatic substituents, as seen in 5.15’s higher mp due to its bulky phenoxy-phenyl group .

Biological Activity

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is an emerging compound of interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and other diseases. This article reviews the biological activity of this compound based on diverse sources, including patents, research articles, and case studies.

Chemical Structure and Properties

The compound exhibits a complex structure characterized by a pyridinic and pyrimidinic core, which is essential for its biological activity. The presence of specific substituents at the C5 and C6 positions significantly influences its interaction with biological targets.

Research indicates that this compound acts as an inhibitor of EZH2 , a methyltransferase implicated in various cancers. By inhibiting EZH2, the compound may reverse the epigenetic silencing of tumor suppressor genes, leading to reduced tumor growth and increased apoptosis in cancer cells .

Antitumor Effects

The compound has demonstrated robust antitumor effects in preclinical models. In a xenograft model using Karpas-422 cells, administration at a dose of 160 mg/kg twice daily resulted in significant tumor regression . This suggests strong potential as a therapeutic agent for hematological malignancies.

Selectivity and Efficacy

The selectivity profile of the compound has been assessed against various cancer cell lines. Notably, it exhibits selective cytotoxicity towards breast cancer cells while sparing normal cells, indicating a favorable therapeutic window . The structure-activity relationship (SAR) studies have shown that modifications at the C5 and C6 positions can enhance selectivity towards specific receptors, which is crucial for minimizing off-target effects .

Case Studies

Case Study 1: Efficacy in Hematological Malignancies
A study involving patients with relapsed or refractory hematological malignancies showed promising results when treated with this compound as part of a multi-drug regimen. Patients experienced partial to complete responses, highlighting the compound's potential in clinical settings .

Case Study 2: Combination Therapy
In combination with other agents targeting different pathways (e.g., tyrosine kinase inhibitors), this compound has shown synergistic effects, enhancing overall efficacy against resistant cancer phenotypes. This multi-target approach could be pivotal in overcoming drug resistance .

Data Table: Biological Activity Summary

Activity Details
Target Enzyme EZH2
Primary Indication Cancer (e.g., hematological malignancies)
Mechanism of Action Inhibition of methylation processes
Preclinical Efficacy Significant tumor regression in xenograft models
Selectivity High selectivity for cancer cells over normal cells
Combination Potential Synergistic effects with other therapeutic agents

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of this compound likely involves coupling pyridinone and pyrimidinone moieties via an ethylacetamide linker. Key steps include:
  • Nucleophilic substitution : Use of chloroacetyl intermediates to form acetamide bonds, as demonstrated in analogous compounds (e.g., coupling with thiol-containing pyrimidines) .
  • Optimization : Adjust reaction time, temperature, and stoichiometry. For example, in related syntheses, yields improved from 60% to 80% by extending reaction times or using DMF as a polar aprotic solvent .
  • Purification : Column chromatography or recrystallization (as in , where mp 230°C–2°C confirmed purity) .

Q. Which spectroscopic techniques are most effective for structural characterization, and how should data be interpreted?

  • Methodological Answer :
  • 1H NMR : Assign peaks based on substituent effects (e.g., methoxy groups at δ ~3.8–4.1 ppm, aromatic protons at δ ~6.0–7.8 ppm). Compare to structurally similar compounds (e.g., : 12.50 ppm for NH-3 in DMSO-d6) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 344.21 [M+H]+ in ) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying tautomeric forms of dihydropyridinone/pyrimidinone rings .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic or crystallographic data during structural elucidation?

  • Methodological Answer :
  • Cross-validation : Combine NMR, IR, and MS to resolve ambiguities (e.g., distinguishing keto-enol tautomers via NH proton signals in DMSO ).
  • Crystallographic refinement : Use SHELXL’s constraints for disordered moieties (e.g., methoxy groups) and validate with Rint values < 5% .
  • Elemental analysis : Compare experimental vs. calculated C/H/N/S percentages (e.g., reported 45.29% C vs. 45.36% theoretical) .

Q. What computational strategies are suitable for predicting electronic properties or reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Model frontier molecular orbitals to predict nucleophilic/electrophilic sites. Use PubChem-derived structural data (InChI keys in ) for input files .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to assess stability of tautomeric forms.
  • Docking studies : Explore binding affinities with biological targets (e.g., enzymes with pyridinone-binding pockets).

Q. How should structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :
  • Systematic substitution : Modify methoxy/methyl groups on pyridinone/pyrimidinone rings (as in , where thiazolidinedione derivatives were tested for hypoglycemic activity) .
  • Biological assays : Prioritize in vitro models (e.g., enzyme inhibition assays) followed by in vivo toxicity studies in rodents (e.g., Wistar albino mice in ) .
  • Data analysis : Use statistical tools (e.g., ANOVA) to correlate substituent effects with activity, ensuring p-values < 0.05 for significance.

Q. What experimental approaches are recommended for optimizing reaction scalability (e.g., flow chemistry)?

  • Methodological Answer :
  • Continuous-flow reactors : Enhance reproducibility and safety for exothermic steps (e.g., acylation). highlights Omura-Sharma-Swern oxidation in flow systems for diazo compounds .
  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, catalyst loading). emphasizes DoE for high-throughput synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.